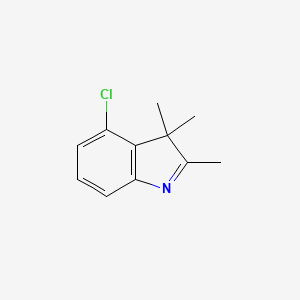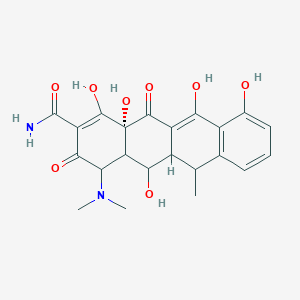
N-methyl-S-benzyl-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-S-benzyl-L-cysteine: is an organic compound with the molecular formula C11H15NO2S. It is a derivative of L-cysteine, where the amino group is methylated, and the sulfur atom is bonded to a benzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-methyl-S-benzyl-L-cysteine can be synthesized through several methods. One common approach involves the reaction of L-cysteine with benzyl chloride in the presence of a base, followed by methylation of the amino group using methyl iodide . The reaction conditions typically include:
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Base: A strong base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: N-methyl-S-benzyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to remove the benzyl group, yielding L-cysteine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.
Major Products:
Oxidation: Formation of this compound sulfoxide and sulfone.
Reduction: Formation of N-methyl-L-cysteine.
Substitution: Formation of N-methyl-S-substituted-L-cysteine derivatives.
Scientific Research Applications
N-methyl-S-benzyl-L-cysteine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for studying protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism by which N-methyl-S-benzyl-L-cysteine exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their activity and function.
Pathways Involved: It may modulate oxidative stress pathways, influence cellular signaling, and impact gene expression.
Comparison with Similar Compounds
N-methyl-S-benzyl-L-cysteine can be compared with other similar compounds, such as:
S-benzyl-L-cysteine: Lacks the methyl group on the amino nitrogen.
S-methyl-L-cysteine: Lacks the benzyl group on the sulfur atom.
S-phenyl-L-cysteine: Contains a phenyl group instead of a benzyl group on the sulfur atom.
Uniqueness: this compound is unique due to the presence of both the methyl and benzyl groups, which confer distinct chemical properties and potential biological activities .
Properties
CAS No. |
19519-04-1 |
|---|---|
Molecular Formula |
C11H15NO2S |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
(2R)-3-benzylsulfanyl-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C11H15NO2S/c1-12-10(11(13)14)8-15-7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,13,14)/t10-/m0/s1 |
InChI Key |
VOIWSJLSIJRVCQ-JTQLQIEISA-N |
Isomeric SMILES |
CN[C@@H](CSCC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CNC(CSCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({2-[(2-Aminoethyl)amino]ethyl}amino)-2,4,4-trimethylpentan-2-ol](/img/structure/B14075705.png)


![tert-butyl N-[1-(2-cyanoacetyl)piperidin-4-yl]carbamate](/img/structure/B14075732.png)
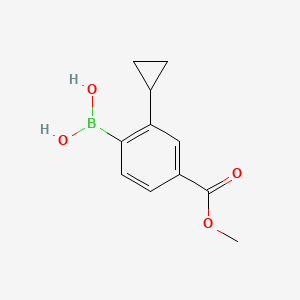
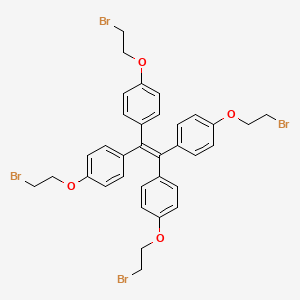
![2,2-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B14075749.png)

![1,2,3-Trimethoxy-5-methyl-4-[(3,4,5-trimethoxyphenyl)methyl]benzene](/img/structure/B14075755.png)
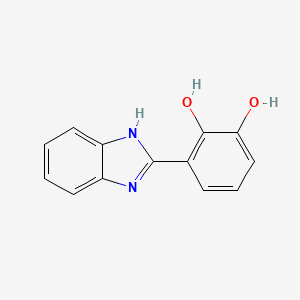

![2-(4-Methylphenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14075769.png)
